Orfamide B is a member of the orfamide family of cyclic lipopeptides. It is primarily produced by Pseudomonas species, including Pseudomonas protegens and Pseudomonas sp. CMR12a [, ]. Orfamide B plays a significant role in the biocontrol activity of these bacteria, exhibiting antifungal and antibacterial properties [, ].
Orfamide B is a natural compound belonging to the class of cyclic lipopeptides. It was first isolated from the bacterium Pseudomonas syringae, which is known for its role in plant-pathogen interactions. This compound has garnered attention due to its potential applications in agriculture and medicine, particularly for its antimicrobial properties.
Orfamide B is derived from specific strains of Pseudomonas syringae, which are found in various environments, including soil and plant surfaces. The discovery of Orfamide B was part of a broader investigation into the secondary metabolites produced by this bacterium, which are known to play significant roles in biocontrol and plant defense mechanisms.
Orfamide B is classified as a cyclic lipopeptide. These compounds typically consist of a cyclic peptide linked to a fatty acid tail, which contributes to their amphiphilic nature and biological activity. The structural characteristics of cyclic lipopeptides often allow them to interact with cellular membranes, making them effective in various biological applications.
The synthesis of Orfamide B can be approached through both natural extraction and synthetic methodologies.
The molecular structure of Orfamide B features a cyclic peptide backbone with a characteristic fatty acid chain. The precise arrangement of amino acids within the cyclic structure contributes to its biological activity.
Orfamide B participates in various chemical reactions typical for cyclic lipopeptides, including:
Orfamide B exhibits its biological effects primarily through membrane disruption and interference with cellular processes in target organisms:
Research indicates that Orfamide B is effective against a range of bacterial pathogens, showcasing its potential utility in both agricultural and clinical settings.
Orfamide B has several promising applications:
Cyclic lipopeptides (CLPs) are amphiphilic secondary metabolites produced by diverse bacterial genera, including Pseudomonas. Structurally, they consist of a fatty acid tail linked to a cyclic oligopeptide synthesized by non-ribosomal peptide synthetases (NRPSs). This unique architecture confers surfactant and membrane-disrupting properties, enabling multifaceted interactions in microbial ecosystems [1] [4]. Pseudomonas spp. produce CLPs classified into >25 structural groups, including viscosin, amphisin, and orfamide families [1] [7]. Orfamides, first identified in Pseudomonas protegens Pf-5, feature a 10-amino acid peptide ring coupled to a β-hydroxy fatty acid chain (typically C12–C14) [1] [4]. Orfamide B belongs to this phylogenetically conserved group, characterized by its specific amino acid sequence and bioactivity profile.
Table 1: Key Lipopeptide Families in Plant-Associated Pseudomonas
Lipopeptide Family | Representative Compound | Fatty Acid Tail Length | Amino Acid Composition | Primary Functions |
---|---|---|---|---|
Orfamide | Orfamide B | 3-hydroxydodecanoic acid | 10 residues (Leu-rich) | Swarming motility, zoospore lysis |
Viscosin | Viscosin | C11–C13 | 9 residues | Biofilm formation, antifungal activity |
Amphisin | Amphisin | C10 | 11 residues | Surface motility, antimicrobial |
Syringomycin | Syringomycin E | C8–C10 | 9 residues | Phytopathogen inhibition |
The orfamide biosynthetic gene cluster (ofaABC) is conserved across the P. protegens subgroup, indicating evolutionary selection for this metabolite. Key features include:
Orfamide B (structural formula: 3-hydroxy fatty acid–L-Leu–D-Glu–D-aThr–D-aIle–D-Leu–D-Ser–L-Leu–L-Leu–D-Ser–L-Val) differs from orfamide A by a single amino acid substitution (D-Leu5 vs. D-allo-Ile4) but shares core ecological functions:
Table 2: Structural and Functional Attributes of Orfamide B
Attribute | Orfamide B Characteristics | Biological Significance |
---|---|---|
Producing Strains | Pseudomonas sp. CMR5c, CMR12a | Rhizosphere-specific adaptation; Cameroon cocoyam isolates |
Fatty Acid Tail | 3-hydroxydodecanoic acid (C12) | Membrane insertion and pore formation |
Amino Acid Sequence | Cyclo-(L-Leu1–D-Glu2–D-aThr3–D-aIle4–D-Leu5–D-Ser6–L-Leu7–L-Leu8–D-Ser9–L-Val10) | D-amino acids confer protease resistance; Leu-rich core enhances hydrophobicity |
Molecular Weight | 1281.65 Da | Detected via LC-MS/MS in rhizosphere samples |
Table 3: Bioactivity Spectrum of Orfamide B Against Plant Pathogens
Pathogen | Disease | In Vitro Effect | In Planta Effect | Mechanism |
---|---|---|---|---|
Phytophthora porri | Leaf blight | Zoospore lysis (EC50: 5–10 µM) | Reduced infection incidence | Membrane permeabilization |
Rhizoctonia solani | Root rot | 58% hyphal growth inhibition | 40% disease reduction in beans | Hyphal branching arrest |
Magnaporthe oryzae | Rice blast | Appressoria blockage (70% reduction) | 67% lower blast severity | Disrupted infection structure formation |
Pythium ultimum | Damping-off | Zoospore encystment defect | Enhanced seedling survival | Motility impairment |
Concluding Remarks
Orfamide B exemplifies the evolutionary optimization of cyclic lipopeptides in Pseudomonas rhizobacteria. Its integrated roles in motility, pathogen antagonism, and microbiome modulation underscore its ecological significance as a "biological Swiss Army knife" [4] [10]. Future research should address in situ production dynamics under rhizosphere conditions and synergies with other metabolites (e.g., phenazines) to harness its full potential for sustainable agriculture.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7